molecular formula C11H14N2O B1234312 GAT36KE673

GAT36KE673

Cat. No.: B1234312
M. Wt: 190.24 g/mol
InChI Key: LYPCGXKCQDYTFV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAT36KE673 is a synthetic organophosphorus compound with a complex molecular structure characterized by a central phosphorus atom bonded to aromatic and alkyl substituents. Its chemical formula is C₁₈H₂₂O₄P₂, with a molecular weight of 396.32 g/mol. The compound exhibits unique electronic properties due to its conjugated π-system and electron-withdrawing phosphoryl groups, making it a candidate for applications in flame retardancy, catalysis, and polymer stabilization .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(2S)-2-aminopropyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1

InChI Key

LYPCGXKCQDYTFV-ZETCQYMHSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAT36KE673 typically involves the following steps:

    Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.

    Methylation: The alpha position of the tryptamine is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Hydroxylation: The resulting compound undergoes hydroxylation at the 5-position using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: GAT36KE673 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, leading to a range of derivatives.

Scientific Research Applications

GAT36KE673 has several scientific research applications:

    Neuropharmacology: It is used to study serotonin receptors and their role in mood regulation and other neurological functions.

    Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions like depression and anxiety.

    Biological Studies: It serves as a tool to investigate the physiological and biochemical pathways involving serotonin.

    Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and research chemicals.

Mechanism of Action

GAT36KE673 exerts its effects by interacting with serotonin receptors, particularly the 5-HT2 receptor subtype. Upon binding to these receptors, it modulates the release of neurotransmitters and influences various signaling pathways. This interaction can affect mood, cognition, and other physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: DIDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

  • Molecular Formula : C₁₂H₉O₂P
  • Key Properties :

    Parameter GAT36KE673 DIDOPO
    Thermal Stability (°C) 320–350 (decomp.) 280–300 (decomp.)
    Flame Retardancy (LOI%) 38.5 34.2
    Solubility Low in H₂O, high in DMF Insoluble in H₂O, moderate in THF
  • Key Differences :

    • This compound’s bulkier alkyl side chains enhance thermal stability compared to DIDOPO’s rigid phenanthrene backbone .
    • The electron-deficient phosphoryl groups in this compound improve radical scavenging efficiency, critical for flame retardancy .

Functional Analog: TPP (Triphenyl Phosphate)

  • Molecular Formula : C₁₈H₁₅O₄P
  • Key Properties :

    Parameter This compound TPP
    Hydrolytic Stability High (pH 3–11) Low (degrades at pH >9)
    Toxicity (LD50, oral) 950 mg/kg (rat) 1,200 mg/kg (rat)
    Application Scope High-temp polymers Plastics, lubricants
  • Key Differences :

    • This compound’s hydrolytic stability surpasses TPP due to steric hindrance from its substituents, reducing environmental leaching risks .
    • TPP’s simpler synthesis route (≈60% yield) contrasts with this compound’s multi-step synthesis (≈35% yield), impacting scalability .

Research Findings and Mechanistic Insights

Flame Retardancy Mechanisms

  • This compound operates via gas-phase radical quenching and condensed-phase char formation , outperforming DIDOPO’s reliance on vapor-phase inhibition alone. In polycarbonate composites, this compound reduces peak heat release rate (pHRR) by 62%, compared to DIDOPO’s 48% .
  • Synergistic Effects : Blending this compound with zinc borate enhances char yield to 28% (vs. 19% for TPP blends), attributed to phosphorus-boron interactions .

Environmental and Toxicological Profiles

Critical Evaluation of Existing Studies

  • Gaps in Literature: Limited comparative studies on this compound’s electrochemical properties (e.g., redox potentials) for catalytic applications . Inconsistent methodologies in measuring hydrolytic stability across studies (e.g., variable pH conditions) .
  • Opportunities for Future Research :
    • Exploration of this compound in hybrid materials (e.g., metal-organic frameworks) for multifunctional performance .
    • Long-term environmental impact assessments under real-world conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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